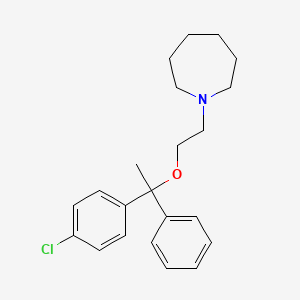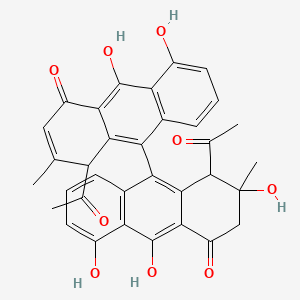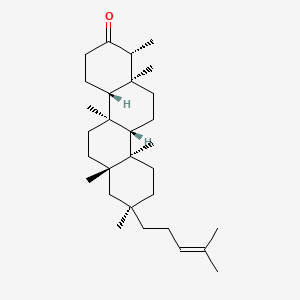
S-Methylglutathione
Übersicht
Beschreibung
S-Methyl glutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is characterized by the substitution of a methyl group at the sulfur atom of the cysteine residue. S-Methyl glutathione is known for its enhanced nucleophilicity compared to glutathione, making it a potent reagent in various biochemical processes .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
S-Methylglutathion kann durch Methylierung von Glutathion synthetisiert werden. Der Prozess beinhaltet typischerweise die Reaktion von Glutathion mit Methyliodid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in wässrigem Medium bei Raumtemperatur durchgeführt, und das Produkt wird durch Kristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von S-Methylglutathion folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Methylierungsprozesses zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
S-Methylglutathion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Disulfide zu bilden.
Reduktion: Es kann zu Glutathion reduziert werden.
Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Reduktionsmittel wie Dithiothreitol oder Natriumborhydrid.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte
Oxidation: Disulfide und Sulfoxide.
Reduktion: Glutathion.
Substitution: Verschiedene S-Alkyl- oder S-Acylderivate.
Wissenschaftliche Forschungsanwendungen
S-Methylglutathion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird in Studien zu Enzymmechanismen und Proteinmodifikationen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei oxidativen Stress-bedingten Krankheiten untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und als Additiv in kosmetischen Formulierungen eingesetzt.
Wirkmechanismus
S-Methylglutathion übt seine Wirkungen hauptsächlich durch seine Interaktion mit Glutathion-S-Transferasen aus. Diese Enzyme katalysieren die Konjugation von S-Methylglutathion mit verschiedenen elektrophilen Verbindungen, was zu Entgiftung und Schutz vor oxidativem Schaden führt. Die Verbindung moduliert auch Redox-Signalwege und beeinflusst zelluläre Prozesse wie Apoptose und Proliferation .
Wirkmechanismus
S-Methyl glutathione exerts its effects primarily through its interaction with glutathione S-transferases. These enzymes catalyze the conjugation of S-Methyl glutathione with various electrophilic compounds, leading to detoxification and protection against oxidative damage. The compound also modulates redox signaling pathways and influences cellular processes such as apoptosis and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glutathion: Die Stammverbindung, weniger nukleophil als S-Methylglutathion.
Glutathiondisulfid: Die oxidierte Form von Glutathion, die am Redoxzyklus beteiligt ist.
S-Butylglutathion: Ein weiteres S-substituiertes Derivat mit unterschiedlicher Reaktivität.
Einzigartigkeit
S-Methylglutathion zeichnet sich durch seine verbesserte Nukleophilie und seine Fähigkeit aus, an einer größeren Bandbreite an chemischen Reaktionen teilzunehmen. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in industriellen Anwendungen .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDDTSVRVWHMO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183479 | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-56-7 | |
| Record name | S-Methylglutathione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Methyl glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Methyl glutathione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04701 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Methyl glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYLGLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


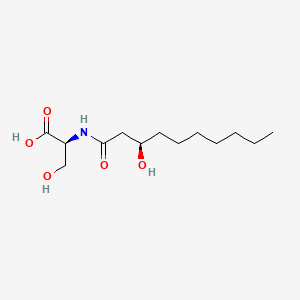

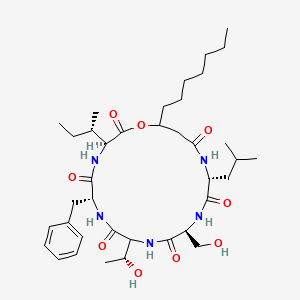
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)


